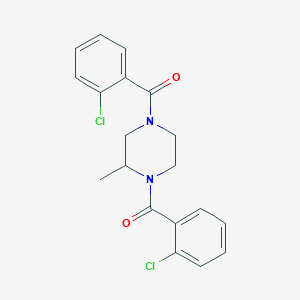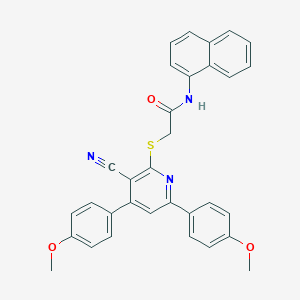
1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two 2-chlorobenzoyl groups attached to a piperazine ring, which is further substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine typically involves the reaction of 2-chlorobenzoyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反应分析
Types of Reactions
1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the 2-chlorobenzoyl groups can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to remove the carbonyl groups or to convert them into alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazines with various functional groups.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include alcohols or fully reduced piperazine derivatives.
科学研究应用
1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
1,4-Bis(2-chlorobenzoyl)piperazine: Similar structure but lacks the methyl group.
1,4-Bis(2-bromobenzoyl)-2-methylpiperazine: Similar structure but with bromine atoms instead of chlorine.
1,4-Bis(2-chlorobenzoyl)-2-ethylpiperazine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
1,4-Bis(2-chlorobenzoyl)-2-methylpiperazine is unique due to the presence of both 2-chlorobenzoyl groups and a methyl group on the piperazine ring. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
IUPAC Name |
[4-(2-chlorobenzoyl)-3-methylpiperazin-1-yl]-(2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O2/c1-13-12-22(18(24)14-6-2-4-8-16(14)20)10-11-23(13)19(25)15-7-3-5-9-17(15)21/h2-9,13H,10-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAQITICDSYVBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Diethyl 2-{[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}malonate](/img/structure/B409244.png)
![2,6-Dimethylphenyl {[3-cyano-4,6-bis(4-methoxyphenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B409246.png)

![2-{[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409251.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B409253.png)

![3-amino-N-(3,5-dimethylphenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B409255.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409256.png)
![2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide](/img/structure/B409257.png)

![N-[4-(acetylamino)phenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B409260.png)

![[3-(Tetrazol-1-yl)phenyl] 4-chlorobenzoate](/img/structure/B409263.png)
![(2Z,6E)-4-tert-butyl-2,6-bis[(4-chlorophenyl)methylidene]cyclohexan-1-one](/img/structure/B409266.png)
